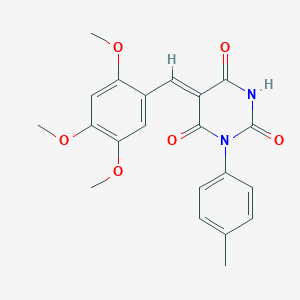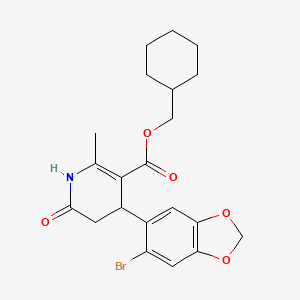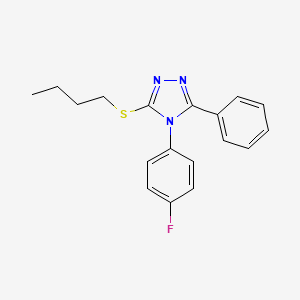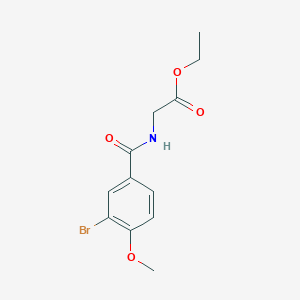
N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide
Vue d'ensemble
Description
N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide, also known as INPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. INPA is a potent inhibitor of the protein kinase C (PKC) enzyme and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide works by binding to the active site of PKC and inhibiting its activity. PKC is a key regulator of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide can disrupt these processes and potentially lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to induce apoptosis in cancer cells. Additionally, N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide is its potency as a PKC inhibitor. It has been shown to be effective at inhibiting PKC activity at low concentrations, making it a useful tool for studying the role of PKC in various cellular processes. However, one limitation of N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in treating various types of cancer and to identify any potential side effects. Additionally, N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide has shown promise as a potential treatment for inflammatory diseases, and further studies are needed to determine its effectiveness in treating these conditions. Finally, there is a need for further research into the mechanism of action of N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide and its effects on cellular processes beyond PKC inhibition.
Applications De Recherche Scientifique
N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to be a potent inhibitor of PKC, which plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. N-(5-iodo-6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide has been used to study the role of PKC in cancer cell growth and has shown promising results as a potential anti-cancer agent.
Propriétés
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN3O4/c1-9-12(15)6-7-13(16-9)17-14(19)8-22-11-4-2-10(3-5-11)18(20)21/h2-7H,8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKYSYYMZBKIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodo-6-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)ethyl]-N'-isobutylethanediamide](/img/structure/B4766536.png)
![ethyl 4-[(3,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4766550.png)
![N-(2,6-dimethylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4766554.png)
![ethyl ({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4766562.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4766575.png)

![methyl 3-(2-chloro-6-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4766580.png)

![2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4766591.png)

![1-({3-[(isopropylamino)carbonyl]-4-methoxyphenyl}sulfonyl)-4-piperidinecarboxamide](/img/structure/B4766602.png)

![4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4766629.png)